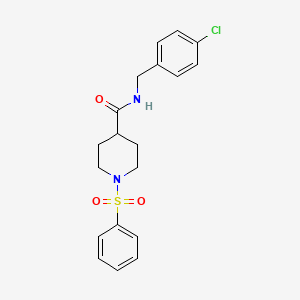![molecular formula C20H23N5O2 B3448099 N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B3448099.png)
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea
Overview
Description
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea is a chemical compound commonly known as DMF-4-MPhU. It is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and apoptosis. DMF-4-MPhU has been extensively studied for its potential use in cancer therapy and other diseases.
Mechanism of Action
DMF-4-MPhU is a potent inhibitor of the enzyme protein kinase CK2. CK2 plays a crucial role in cell proliferation, differentiation, and apoptosis. By inhibiting CK2, DMF-4-MPhU can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
DMF-4-MPhU has been shown to induce cell death in cancer cells by inhibiting CK2. It has also been shown to have anti-inflammatory and anti-viral effects. DMF-4-MPhU has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
DMF-4-MPhU has several advantages as a research tool. It is a potent inhibitor of CK2, making it a valuable tool for studying the role of CK2 in cell proliferation, differentiation, and apoptosis. DMF-4-MPhU has also been shown to have low toxicity in vitro and in vivo, making it a safe tool for use in laboratory experiments. However, DMF-4-MPhU has limitations as a research tool. It is a small molecule inhibitor, which may limit its specificity and selectivity for CK2. DMF-4-MPhU may also have off-target effects, which may complicate data interpretation.
Future Directions
There are several future directions for research on DMF-4-MPhU. One direction is to further explore its potential as a therapeutic agent for cancer and other diseases. Another direction is to develop more specific and selective inhibitors of CK2 that can be used as research tools. Finally, future research can focus on understanding the off-target effects of DMF-4-MPhU and developing strategies to minimize these effects.
Scientific Research Applications
DMF-4-MPhU has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. DMF-4-MPhU has also been studied for its potential use in treating other diseases, such as Alzheimer's disease, inflammation, and viral infections.
properties
IUPAC Name |
1-(1,2-dimethylbenzimidazol-5-yl)-3-(4-morpholin-4-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-21-18-13-16(5-8-19(18)24(14)2)23-20(26)22-15-3-6-17(7-4-15)25-9-11-27-12-10-25/h3-8,13H,9-12H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHXMHMRRDZFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[(4-formyl-1-piperazinyl)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3448018.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B3448023.png)
![N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3448025.png)
![N-(4-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3448027.png)
![N-(4-methoxyphenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3448034.png)
![5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]isophthalic acid](/img/structure/B3448058.png)
![3,4-dichloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3448066.png)
![3-cyclopentyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3448071.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B3448083.png)
![ethyl 4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1-piperazinecarboxylate](/img/structure/B3448086.png)
![5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3448090.png)
![ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B3448105.png)
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3448124.png)